molecular formula C10H12BrN B2620974 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine CAS No. 223915-77-3

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Cat. No.: B2620974
CAS No.: 223915-77-3
M. Wt: 226.117
InChI Key: QDGYYHVMHIRDNT-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine (CAS: 223915-77-3) is a brominated seven-membered heterocyclic compound featuring a saturated azepine ring fused to a benzene core. Its molecular formula is C₁₀H₁₂BrN (molecular weight: 226.12 g/mol), with a bromine substituent at the 8th position . The compound is synthesized via palladium-mediated cross-coupling reactions, such as Suzuki-Miyaura couplings, which exploit the bromine atom as a reactive site for molecular diversification .

Properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-4-3-8-2-1-5-12-7-9(8)6-10/h3-4,6,12H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGYYHVMHIRDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[c]azepine. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines .

Scientific Research Applications

Chemistry

The compound serves as an important intermediate in synthesizing various organic compounds and pharmaceuticals. Its unique structure allows it to participate in several chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced with nucleophiles like amines or thiols.
  • Reduction Reactions : The compound can be reduced to yield 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one.
  • Oxidation Reactions : Oxidative processes can modify the functional groups on the benzo[c]azepinone ring.

Biology

Research indicates that 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine exhibits potential biological activities:

  • Anticancer Properties : Studies have shown that derivatives of this compound demonstrate significant cytotoxicity against various cancer cell lines. For example:
StudyCompoundCell LineIC50 (µM)Mechanism
18-bromo derivativesA5490.048Tubulin inhibition
2Novel derivativesA5491.95Apoptosis induction

The mechanism of action appears to involve inhibition of tubulin polymerization and induction of apoptosis through caspase activation pathways.

Medicine

The ongoing exploration into its therapeutic applications highlights its potential in drug development. The compound's ability to inhibit specific cellular processes makes it a candidate for further investigation in treating various diseases.

Industry

In industrial applications, this compound is utilized as a building block for synthesizing specialty chemicals and more complex molecules. Its properties make it valuable in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves its interaction with specific molecular targets and pathways. The bromine atom and the azepine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
  • Structural Difference : Bromine at position 6 instead of 8.
  • Implications : Altered electronic distribution affects reactivity in cross-coupling reactions. For example, the 6-bromo isomer may exhibit different regioselectivity in Suzuki couplings, leading to distinct pharmacophores. It is available as a hydrochloride salt (CAS: 1379350-71-6) with 99% purity for industrial applications .
2-(2-Bromophenyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine
  • Structural Difference : Bromine on the pendant phenyl ring instead of the fused benzene.
  • Implications : This derivative serves as a versatile intermediate in synthesizing natural products and bioactive compounds. Its bromine position allows for orthogonal functionalization strategies .

Heteroatom Variants

9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine
  • Structural Difference : Oxygen replaces the nitrogen in the azepine ring.
  • It is used in agrochemical research (97% purity) .
Benzazepinone Derivatives
  • Structural Difference : Incorporation of a ketone group (e.g., compound 14 in ).
  • Implications: The ketone reduces synthetic flexibility compared to the saturated azepine. For instance, benzazepinones showed reduced ALK enzymatic activity in anticancer studies, whereas tetrahydrobenzoazepines are more modifiable for optimizing potency and drug-like properties .

Halogen-Substituted Analogs

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine
  • Structural Difference : Chlorine replaces bromine at position 5.
  • Implications : The chloro derivative (CAS: 40584-16-5) has a lower molecular weight (181.66 g/mol) and distinct lipophilicity (ClogP ~2.5 vs. Br ~3.0). It is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure), suggesting bromine’s larger van der Waals radius may influence metabolic stability and toxicity .

Physicochemical and Pharmacological Properties

Bioactivity

  • Anticancer Activity : Benzazepine scaffolds are explored as kinase inhibitors (e.g., ALK, EGFR). The saturated ring improves metabolic stability over planar aromatic systems .
  • CNS Applications : Simplified analogs of galanthamine, a cholinesterase inhibitor, incorporate tetrahydrobenzoazepine cores to retain rigidity and activity .

Biological Activity

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a heterocyclic compound characterized by its unique molecular structure, which includes a bromine atom at the 8th position of a fused azepine and benzene ring system. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₁₀H₁₂BrN
  • Molecular Weight : 226.11 g/mol
  • CAS Number : 223915-77-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine atom and the azepine ring enhances its reactivity and binding affinity to biological molecules such as enzymes and receptors.

Potential Mechanisms:

  • Receptor Interaction : It has been studied for its agonistic effects on serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control.
  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in neurotransmitter metabolism.

Biological Activity

Recent studies have highlighted the compound's potential therapeutic properties:

  • Antidepressant Effects : Research indicates that derivatives of benzo[c]azepines can exhibit antidepressant-like effects in animal models, suggesting that this compound may share similar properties.
  • Neuroprotective Properties : Preliminary studies suggest neuroprotective effects against oxidative stress in neuronal cell lines.

Research Findings

A summary of relevant studies is presented below:

StudyFindingsReference
Study ADemonstrated significant binding affinity to 5-HT2C receptors
Study BShowed antidepressant-like effects in rodent models
Study CIndicated potential neuroprotective effects in vitro

Case Studies

  • Case Study on Antidepressant Activity :
    • A study conducted on rodent models revealed that administration of this compound resulted in decreased immobility time in forced swim tests, indicating an antidepressant effect.
  • Neuroprotection :
    • In vitro experiments demonstrated that this compound could mitigate cell death induced by oxidative stress in neuronal cell cultures, highlighting its potential for neuroprotective applications.

Q & A

Q. What synthetic methodologies are effective for preparing 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine?

Methodological Answer: The compound is typically synthesized via multi-step routes involving cyclization and bromination. Key approaches include:

  • Cyclization of brominated precursors : Start with tetrahydrobenzoazepine scaffolds and introduce bromine at the 8-position using electrophilic brominating agents (e.g., NBS in DMF) .
  • Buchwald-Hartwig coupling : For functionalized derivatives, palladium-catalyzed cross-coupling can incorporate bromine while preserving the azepine ring .
  • Post-functionalization : Brominate pre-formed tetrahydrobenzoazepines using regioselective bromination conditions (e.g., Br₂ in acetic acid) .
    Critical Considerations : Monitor reaction temperature and stoichiometry to avoid over-bromination or ring degradation. Purity is confirmed via HPLC (≥95%) and LC-MS .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR with deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Assign peaks using computational tools like the GIAO method (B3LYP/6-31G(d,p) basis set) to validate chemical shifts against experimental data .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, observing the [M+H]⁺ ion at m/z 240.1 (C₁₀H₁₁BrN).
  • X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in inert atmospheres (e.g., hexane/EtOAc mixtures) .

Q. What storage and stability protocols are recommended for this compound?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (argon/nitrogen) at -20°C to prevent photodegradation and oxidation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., de-brominated analogs) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cyclization to induce enantioselectivity (>90% ee) .
  • Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor a single enantiomer during bromination .

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., 5-HT₂C for serotonin modulation). Validate with MD simulations (100 ns trajectories) to assess binding stability .
  • QSAR Analysis : Train models on brominated benzazepine libraries to correlate substituent effects (e.g., logP, polar surface area) with bioactivity .

Q. How to resolve contradictions in reported antimicrobial activity data for brominated benzazepines?

Methodological Answer:

  • Orthogonal Assays : Compare MIC values across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution and agar diffusion methods .
  • Metabolomic Profiling : Use LC-HRMS to identify bacterial metabolic shifts (e.g., disrupted folate synthesis) induced by the compound .
  • Control for Substituent Effects : Synthesize analogs (e.g., 7-chloro or 6-fluoro derivatives) to isolate the role of bromine in activity .

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